N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C23H20N2O2S and a molecular weight of 388.49. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The resulting thiazole intermediate is then coupled with 4-ethylphenyl and 3-methoxynaphthalene-2-carboxamide moieties under specific reaction conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, inhibiting their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits inosine monophosphate dehydrogenase.
Abafungin: An antifungal agent used in the treatment of fungal infections.
The uniqueness of this compound lies in its combination of the thiazole ring with the naphthalene and carboxamide moieties, which enhances its biological activity and specificity .
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-3-15-8-10-16(11-9-15)20-14-28-23(24-20)25-22(26)19-12-17-6-4-5-7-18(17)13-21(19)27-2/h4-14H,3H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDENJOXVHWELRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.